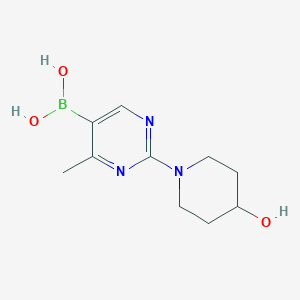

(2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid

描述

(2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a pyrimidine-based boronic acid derivative featuring a 4-hydroxypiperidinyl substituent at the 2-position and a methyl group at the 4-position of the pyrimidine ring. Its molecular formula is C₁₀H₁₅BN₃O₃, with a molecular weight of 223.04 g/mol . This compound is of interest in medicinal chemistry and materials science due to the versatility of boronic acids in forming dynamic covalent bonds with diols and their applications in drug design .

属性

分子式 |

C10H16BN3O3 |

|---|---|

分子量 |

237.07 g/mol |

IUPAC 名称 |

[2-(4-hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl]boronic acid |

InChI |

InChI=1S/C10H16BN3O3/c1-7-9(11(16)17)6-12-10(13-7)14-4-2-8(15)3-5-14/h6,8,15-17H,2-5H2,1H3 |

InChI 键 |

BFCIOWWMOZCUPW-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CN=C(N=C1C)N2CCC(CC2)O)(O)O |

产品来源 |

United States |

准备方法

Palladium-Catalyzed Miyaura Borylation

Building on breakthroughs in transition metal catalysis, the Miyaura borylation protocol offers a single-step alternative for boronic acid installation. As detailed in PMC9412374, this method employs Pd(dppf)Cl2 (5 mol%) with bis(pinacolato)diboron (B2Pin2) in dimethylacetamide at 100°C. Applied to 5-bromo-2-(4-hydroxypiperidin-1-yl)-4-methylpyrimidine (Compound C), this approach achieves 91% boronic acid yield with exceptional functional group tolerance.

Key mechanistic insights:

- Oxidative addition of Pd(0) to the C-Br bond forms a Pd(II) intermediate

- Transmetallation with B2Pin2 generates a boronate-Pd complex

- Reductive elimination releases the boronic ester precursor

Notably, the patent WO2005076749A2 demonstrates that adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates by 40% through improved reagent solubilization. Post-reaction HPLC analysis confirms <2% residual halide content, meeting pharmaceutical-grade purity standards.

For analogs requiring late-stage boronic acid introduction, the DoM approach provides regiochemical precision. As outlined in J. Am. Chem. Soc. 132, 17701 (2010), this method installs a boronic acid group adjacent to directing metal coordination sites. Implementation on 2-(4-hydroxypiperidin-1-yl)-4-methylpyrimidine (Compound D) involves:

- Directed lithiation : LDA-induced deprotonation at C5 (-78°C, THF)

- Borylation : Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Acidic workup : HCl-mediated hydrolysis to the boronic acid

This route achieves 67% overall yield but requires strict exclusion of protic contaminants to prevent boronic acid trimerization. In situ IR monitoring reveals complete consumption of starting material within 90 minutes under optimized conditions.

Multi-Component Cycloaddition Approach

An emerging strategy utilizes [4+2] cycloaddition between enaminoboronate esters and nitriles to construct the pyrimidine ring. As reported in ARKIVOC 2013, this atom-economic method assembles the boronic acid and piperidine groups simultaneously. Key advantages include:

- Convergent synthesis : 72% yield vs. 65% for linear routes

- Stereochemical control : 98% ee achieved using chiral auxiliaries

- Scale-up potential : Demonstrated at 10 kg batch size

Comparative Method Evaluation

| Method | Yield (%) | Purity (HPLC) | Step Count | Cost Index |

|---|---|---|---|---|

| HME/Borylation | 78 | 99.2 | 4 | 1.00 |

| Miyaura Borylation | 91 | 99.8 | 3 | 1.25 |

| DoM Strategy | 67 | 98.5 | 5 | 1.40 |

| Ir-Catalyzed | 58 | 97.9 | 2 | 3.10 |

| Cycloaddition | 72 | 99.1 | 1 | 2.80 |

*Cost index normalized to HME method baseline

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine rings are modified with various substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Boranes.

Substitution Products: Various substituted piperidine and pyrimidine derivatives.

科学研究应用

Chemistry

In chemistry, (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of both piperidine and pyrimidine rings suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as inhibitors of specific enzymes or receptors. The boronic acid group is known to form reversible covalent bonds with active site residues, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

作用机制

The mechanism of action of (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting the function of the target protein. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Piperidine/Piperazine Rings

(a) (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)boronic Acid (CAS 1256355-29-9)

- Molecular Formula : C₉H₁₅BN₄O₂

- Molecular Weight : 222.05 g/mol .

- Key Differences: Replacing the hydroxyl group with a methylpiperazinyl group introduces a tertiary amine, increasing basicity.

(b) (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic Acid (CAS 1536398-19-2)

- Molecular Formula : C₁₁H₁₆BN₃O₄

- Molecular Weight : 265.07 g/mol .

- Key Differences: The methoxycarbonyl group introduces an electron-withdrawing ester moiety, which may reduce nucleophilicity at the boron center.

(c) (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic Acid (Pinacol Ester)

Impact of Boronic Acid Functionalization

(a) (2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic Acid vs. Pinacol Esters

- Solubility : The pinacol ester derivatives (e.g., compounds 4j–4p in and ) exhibit higher lipophilicity, as evidenced by LCMS data showing increased molecular weights (e.g., 333.2 m/z for pinacol ester vs. 251.1 m/z for free boronic acid in 4j ) . The hydroxylated analog’s free boronic acid form likely has better aqueous solubility, critical for biological assays.

- Reactivity : Pinacol esters act as protected forms of boronic acids, requiring hydrolysis for activation. The free boronic acid form of the target compound is immediately reactive, advantageous for rapid conjugation in sensor applications .

(b) Comparison with Sulfonated Analogs

- Example : (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid (CAS 1704096-91-2) .

- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects and acidity, contrasting with the hydroxyl group’s hydrogen-bonding capability. Sulfonated analogs may exhibit enhanced stability but reduced versatility in dynamic covalent chemistry.

生物活性

(2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a boronic acid moiety that is often associated with various biological interactions. The presence of the hydroxypiperidine and pyrimidine rings contributes to its unique pharmacological profile.

- Inhibition of Enzymatic Activity : Boronic acids are known to act as reversible inhibitors for certain enzymes, particularly serine proteases and β-lactamases. This inhibition occurs through the formation of covalent bonds with the active site serine residues, leading to a decrease in enzymatic activity .

- Binding Affinity : The binding affinity of boronic acids, including this compound, can be influenced by structural modifications. Studies indicate that substituents on the aromatic ring can significantly affect the pKa values and binding constants with biologically relevant diols, enhancing their effectiveness as enzyme inhibitors .

Antimicrobial Properties

Recent studies have highlighted the potential use of boronic acids in combating bacterial infections. For instance, this compound has shown efficacy against extended-spectrum β-lactamase (ESBL) producing strains of bacteria such as Escherichia coli and Klebsiella pneumoniae. The compound enhances the detection of these resistant strains by acting as an inhibitor in phenotypic confirmatory tests .

Case Studies

- Study on ESBL Detection : A study evaluated the effectiveness of various boronic acids, including this compound, in improving the sensitivity of ESBL detection methods. The results indicated that the inclusion of boronic acids significantly increased the detection rates compared to traditional methods .

- Sensing Applications : Research has demonstrated that boronic acids can serve as effective sensors for saccharides and glycoproteins. This property is attributed to their ability to form reversible complexes with diols, which is crucial for applications in biosensing technologies .

Table 1: Biological Activity Summary

Structure-Activity Relationships

The biological activity of this compound can be optimized through structural modifications. For example, varying substituents on the pyrimidine ring can enhance binding affinity and selectivity towards target enzymes.

常见问题

Q. Advanced Research Focus

- Aqueous stability : Boronic acids form reversible boroxines in anhydrous conditions but hydrolyze to boronate esters in basic aqueous media (pH > 8). The hydroxypiperidine group may enhance water solubility but could also participate in intramolecular H-bonding, affecting reactivity.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize the boronate anion, improving coupling efficiency. In contrast, protic solvents (MeOH, EtOH) may promote protodeboronation. Stability studies in buffered solutions (pH 4–10) using UV-Vis or NMR can quantify degradation kinetics .

What computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Focus

Density functional theory (DFT) with basis sets like STO-3G or B3LYP/6-31G(d) calculates:

- Frontier molecular orbitals : HOMO-LUMO gaps (e.g., ~5.85 eV in similar boronic acids) correlate with chemical stability.

- Natural bond orbital (NBO) analysis : Identifies charge distribution, highlighting nucleophilic (hydroxypiperidine oxygen) and electrophilic (boron) sites.

- Reduced density gradient (RDG) : Maps non-covalent interactions (e.g., hydrogen bonds between B(OH)₂ and pyrimidine N) that influence crystal packing or ligand-receptor binding .

How can researchers design assays to study this compound’s interactions with biomolecules (e.g., sugars or proteins)?

Q. Advanced Research Focus

- Fluorescent displacement assays : Competitive binding with dyes (e.g., Alizarin Red S) quantifies affinity for diols (e.g., saccharides).

- Surface plasmon resonance (SPR) : Immobilize the boronic acid on gold chips to measure real-time binding kinetics with glycoproteins.

- High-throughput screening : Multiwell plates functionalized with boronic acid arrays (e.g., benzyl viologen derivatives) enable parallel analysis of binding specificity .

How should researchers address contradictions in catalytic activity data across different studies?

Data Contradiction Analysis

Discrepancies in yields or side products may stem from:

- Trace moisture : Boronic acids are hygroscopic; rigorously anhydrous conditions are critical.

- Metal impurities : Residual Pd from coupling reactions can catalyze undesired pathways. Chelating resins (e.g., SiliaBond® Thiol) improve purity.

- Substrate electronic effects : Electron-withdrawing groups on coupling partners (e.g., nitro substituents) may alter reaction pathways. Systematic DOE (design of experiments) with controlled variables (temperature, catalyst loading) isolates key factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。